molecular formula C15H14O B13598148 2-[(4-Phenylphenyl)methyl]oxirane CAS No. 23703-14-2

2-[(4-Phenylphenyl)methyl]oxirane

Cat. No.: B13598148
CAS No.: 23703-14-2
M. Wt: 210.27 g/mol
InChI Key: RDLOKKQTHFQLMA-UHFFFAOYSA-N
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Description

2-[(4-Phenylphenyl)methyl]oxirane is an epoxide derivative featuring a biphenyl (4-phenylphenyl) group attached via a methylene bridge to an oxirane (epoxide) ring. Based on analogous syntheses (e.g., ), its preparation likely involves nucleophilic epoxide ring-opening reactions or alkylation of phenolic precursors with epichlorohydrin derivatives . The biphenyl group confers rigidity and aromaticity, suggesting applications in high-performance epoxy resins, coatings, or adhesives, similar to compounds like 2-(4-{4-[4-(oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane (C₂₄H₂₂O₅), which is used in microelectronics encapsulation due to its low melt viscosity and planar biphenyl motifs .

Properties

CAS No.

23703-14-2

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

2-[(4-phenylphenyl)methyl]oxirane

InChI

InChI=1S/C15H14O/c1-2-4-13(5-3-1)14-8-6-12(7-9-14)10-15-11-16-15/h1-9,15H,10-11H2

InChI Key

RDLOKKQTHFQLMA-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

2-[(4-Phenylphenyl)methyl]oxirane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Phenylphenyl)methyl]oxirane primarily involves the reactivity of its oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Substituted Phenylmethyl Oxiranes

Example Compound : 2-[(4-Methoxyphenyl)methyl]oxirane (MPMO)

  • Molecular Formula : C₁₀H₁₂O₂ (vs. hypothetical C₁₅H₁₄O for the target compound).
  • Synthesis : Synthesized from methyl chavicol with 75% yield and 99% purity via gas chromatography .
  • Key Differences: The biphenyl group in 2-[(4-Phenylphenyl)methyl]oxirane increases molecular weight and steric bulk compared to MPMO’s single phenyl ring.

Glycidyl Ether Derivatives

Example Compound: (R)-2-((4-(Benzyloxy)-3-phenethoxyphenoxy)methyl)oxirane (C₄)

  • Synthesis: Prepared via KOH-mediated alkylation of a phenolic precursor with (R)-2-(chloromethyl)oxirane, yielding 90% .
  • Key Differences :
    • C₄ contains benzyl and phenethyl ethers, enhancing hydrophobicity, whereas the biphenyl group in the target compound may improve thermal stability.
    • Both compounds exhibit stereochemical complexity (e.g., disordered epoxide rings in analogs like C₂₄H₂₂O₅ ).

Electron-Withdrawing Substituents

Example Compound: 2-[(4-Nitrophenoxy)methyl]oxirane

  • Reactivity : The nitro group (electron-withdrawing) increases epoxide reactivity toward nucleophiles, making it useful in crosslinking reactions .
  • Contrast : The biphenyl group in this compound is electron-rich, likely reducing epoxide reactivity but enhancing UV stability for coatings .

Steric and Crystallographic Effects

Example Compound: 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane (C₂₄H₂₂O₅)

  • Crystal Structure: Monoclinic system (space group Pc) with disordered epoxide rings (occupancy ratios: 0.638:0.362 and 0.797:0.203) .
  • Key Insight : The near-planar biphenyl dihedral angle (3.34°) contrasts with the 58.93° angle in adjacent rings, suggesting partial conjugation disruption. This steric arrangement may reduce crystallinity in the target compound compared to simpler analogs .

Olfactory and Functional Properties

Example Compound : 2-(4-Ethyl-3-methoxybenzyl)oxirane

  • Odor Profile: Floral, fresh, and sweet, differing significantly from non-epoxidized precursors .
  • Implication: Substitutions like biphenyl groups may introduce novel sensory properties, though industrial applications (e.g., adhesives) would prioritize physical over olfactory traits .

Preparation Methods

Epoxidation via Sulfur Ylide Reaction

  • Starting Material: 4-Phenylbenzaldehyde or related biphenyl aldehydes.
  • Reagents: Sulfur ylide generated from trimethylsulfonium methyl sulfate [(CH₃)₃S⁺ CH₃SO₄⁻].
  • Procedure: The sulfur ylide reacts with the aldehyde to form the epoxide ring through nucleophilic addition and ring closure.
  • Outcome: Formation of 2-[(4-Phenylphenyl)methyl]oxirane with high selectivity.
  • Advantages: This method allows mild conditions and good control over stereochemistry.
  • Reference: Adapted from CN102432566B describing epoxidation of 4-phenoxybenzaldehyde analogs.

Reduction and Cyclization of Halogenated Ketones

  • Starting Material: 2-Halo-1-(4-phenylphenyl)ethanone (halogen = Cl or Br).
  • Step 1: Reduction with sodium borohydride (NaBH₄) to form 2-halo-1-(4-phenylphenyl)ethanol.
  • Step 2: Intramolecular cyclization induced by sodium hydroxide (NaOH) to close the oxirane ring.
  • Conditions: Typically performed in tetrahydrofuran (THF) under ice bath cooling, followed by basic treatment.
  • Yield: Reported yields for similar compounds are around 85-86%.
  • Advantages: Straightforward two-step synthesis with good yields and purity.
  • Reference: Detailed in CN102432566B with examples for 2-[2-chloro-4-(4-chlorophenoxy)phenyl]oxirane.

Direct Epoxidation of Styrene Derivatives

  • Starting Material: 4-Phenylstyrene or biphenyl-substituted styrene.
  • Reagents: Oxidants such as hydrogen peroxide (H₂O₂), potassium peroxymonosulfate (KHSO₅, Oxone®), or peracids.
  • Procedure: Oxidation of the alkene double bond to the epoxide ring.
  • Reaction Conditions: Aqueous-organic biphasic systems, often catalyzed by phase-transfer catalysts or transition metals.
  • Yields: High yields (above 70-90%) reported for similar aryl epoxides.
  • Advantages: One-step direct epoxidation, scalable for industrial applications.
  • Reference: Patents and literature on epoxidation of aryl styrenes.

Dimethyl Sulfide-Mediated Epoxidation of Keto Compounds

  • Starting Material: Keto compound of formula R-CO-CH₂-Ar (where Ar is 4-phenylphenyl).
  • Reagents: Dimethyl sulfide ((CH₃)₂S) and base.
  • Process: The keto compound is converted to the corresponding oxirane via nucleophilic attack and ring closure.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO).
  • Yields: Typically 60-80% or higher.
  • Advantages: Allows for further functionalization steps in situ.
  • Reference: US patent US10053436B2 describing substituted oxirane preparation.
Method Starting Material Key Reagents/Conditions Yield (%) Advantages References
Sulfur Ylide Epoxidation 4-Phenylbenzaldehyde Trimethylsulfonium methyl sulfate, base High Mild, stereoselective
Reduction & Cyclization 2-Halo-1-(4-phenylphenyl)ethanone NaBH₄ reduction, NaOH cyclization 85-86 Straightforward, good purity
Direct Styrene Epoxidation 4-Phenylstyrene H₂O₂, Oxone®, KHSO₅, catalysts 70-90 One-step, scalable
Dimethyl Sulfide Epoxidation Keto compound (aryl substituted) (CH₃)₂S, base, polar aprotic solvents 60-80+ In situ further reactions possible
  • Spectroscopic Characterization: ^1H NMR spectra confirm the presence of oxirane protons (typically around 2.5-4.2 ppm with characteristic coupling patterns) and aromatic protons consistent with biphenyl substitution.
  • Purity and Yield: High purity (>85%) and yields (up to 86%) are achievable by controlling reaction conditions such as temperature, reagent stoichiometry, and reaction time.
  • Reactivity: The oxirane ring in this compound is reactive towards nucleophiles, enabling further functionalization for pharmaceutical or agrochemical synthesis.

The preparation of this compound can be effectively achieved by multiple synthetic routes, primarily:

  • Epoxidation of aldehydes using sulfur ylides,
  • Reduction-cyclization of halogenated ketones,
  • Direct epoxidation of styrene derivatives,
  • Dimethyl sulfide-mediated epoxidation of keto compounds.

Each method offers distinct advantages regarding yield, purity, and operational simplicity. The reduction-cyclization method with sodium borohydride and sodium hydroxide is particularly notable for its high yield and straightforward procedure. The choice of method depends on available starting materials, desired scale, and downstream application requirements.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 2-[(4-Phenylphenyl)methyl]oxirane with high purity?

  • Methodology : Start with biphenyl derivatives (e.g., 4-phenylphenol) and employ nucleophilic epoxidation. For example, react 4-phenylbenzyl chloride with glycidol under basic conditions (e.g., NaOH) to form the oxirane ring. Purify via column chromatography using silica gel and monitor progress by TLC. Confirm purity via HPLC (>95%) and structural identity via 1^1H/13^13C NMR .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Identify epoxy protons (δ 3.1–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) in 1^1H NMR. Use 13^13C NMR to confirm the oxirane carbon (δ 45–55 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 225.1).
  • X-ray Crystallography : Resolve crystal structure for absolute stereochemistry if enantiomers are synthesized .

Q. How can reaction conditions influence the regioselectivity of oxirane ring-opening reactions?

  • Methodology : Test acid- vs. base-catalyzed ring-opening. For example, use H2_2SO4_4 (protic acid) to favor nucleophilic attack at the less substituted epoxy carbon, or employ Lewis acids (e.g., BF3_3) for stereocontrol. Monitor regioselectivity via 1^1H NMR and compare with computational predictions (DFT calculations) .

Advanced Research Questions

Q. How can structural modifications (e.g., fluorination) alter the reactivity of this compound in polymer synthesis?

  • Methodology : Introduce electron-withdrawing groups (e.g., fluorine) at the para position of the phenyl ring via electrophilic substitution. Compare polymerization kinetics (DSC/TGA) and mechanical properties (tensile testing) of resulting polymers. Fluorinated analogs may enhance thermal stability (e.g., 5% weight loss at 300°C vs. 250°C for non-fluorinated) .

Q. What strategies resolve contradictions in reported catalytic activity of oxirane derivatives in cross-coupling reactions?

  • Methodology : Replicate studies under standardized conditions (solvent, temperature, catalyst loading). For example, test Pd-catalyzed Suzuki-Miyaura coupling using this compound as a substrate. Use DOE (Design of Experiments) to identify critical variables (e.g., ligand type, base). Address discrepancies by characterizing byproducts (GC-MS) and catalyst degradation (XPS) .

Q. How can computational modeling guide the design of this compound-based OLED materials?

  • Methodology : Perform DFT calculations to predict HOMO/LUMO levels and band gaps. Synthesize derivatives with electron-donating/withdrawing groups (e.g., -OCH3_3, -NO2_2) and compare experimental UV-Vis/PL spectra with simulations. Optimize charge transport properties using Marcus theory .

Q. What experimental protocols mitigate degradation of this compound under storage conditions?

  • Methodology : Conduct stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH). Analyze degradation products via LC-MS and identify pathways (e.g., hydrolysis, oxidation). Recommend storage in anhydrous solvents (e.g., THF) with molecular sieves .

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